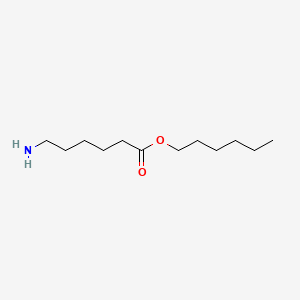

epsilon-Aminocaproic acid hexyl ester

CAS No.: 372-52-1

Cat. No.: VC1762099

Molecular Formula: C12H25NO2

Molecular Weight: 215.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 372-52-1 |

|---|---|

| Molecular Formula | C12H25NO2 |

| Molecular Weight | 215.33 g/mol |

| IUPAC Name | hexyl 6-aminohexanoate |

| Standard InChI | InChI=1S/C12H25NO2/c1-2-3-4-8-11-15-12(14)9-6-5-7-10-13/h2-11,13H2,1H3 |

| Standard InChI Key | DJMXYHYLDLVMCZ-UHFFFAOYSA-N |

| SMILES | CCCCCCOC(=O)CCCCCN |

| Canonical SMILES | CCCCCCOC(=O)CCCCCN |

Introduction

Chemical Identity and Properties

Epsilon-Aminocaproic acid hexyl ester (hexyl 6-aminohexanoate) is formed by reacting epsilon-aminocaproic acid with hexanol, resulting in a compound with distinct solubility and absorption characteristics compared to its parent compound. The hexyl ester variant is classified as a fatty acid ester due to the presence of a long-chain alkyl group (hexyl), which enhances lipid solubility.

Basic Physicochemical Properties

The compound possesses the following fundamental characteristics:

| Property | Value |

|---|---|

| CAS Number | 372-52-1 |

| Molecular Formula | C12H25NO2 |

| Molecular Weight | 215.33 g/mol |

| IUPAC Name | hexyl 6-aminohexanoate |

| Standard InChI | InChI=1S/C12H25NO2/c1-2-3-4-8-11-15-12(14)9-6-5-7-10-13/h2-11,13H2,1H3 |

| Standard InChIKey | DJMXYHYLDLVMCZ-UHFFFAOYSA-N |

| SMILES | CCCCCCOC(=O)CCCCCN |

Table 1: Physicochemical properties of epsilon-Aminocaproic acid hexyl ester

Structure and Chemical Characteristics

Molecular Structure

The molecular structure consists of a 6-aminohexanoic acid backbone with a hexyl group attached via an ester bond at the carboxylic acid terminus. The primary amine group remains unmodified at the opposite end of the molecule. This structure confers specific chemical and biological properties that differentiate it from the parent compound .

Related Compounds

Several structurally related compounds exist, including:

-

Epsilon-Aminocaproic acid (parent compound)

-

Epsilon-Aminocaproic acid hydrochloride

-

Other alkyl esters of epsilon-aminocaproic acid (e.g., octyl, dodecyl)

Synthesis Methods

General Synthetic Route

The synthesis of epsilon-aminocaproic acid hexyl ester typically involves an esterification reaction between epsilon-aminocaproic acid and hexanol. This reaction can be monitored using thin-layer chromatography to assess conversion rates and product formation.

Multi-step Synthesis

A more elaborate synthesis pathway may involve:

-

Preparation of epsilon-aminocaproic acid from epsilon-caprolactam through hydrolysis

-

Esterification of the carboxylic acid group with hexanol

-

Purification using appropriate techniques such as column chromatography

Specific Synthesis Protocol

Research by Brychtova et al. details a multistep synthesis of esters of substituted 6-aminohexanoic acid that can be adapted for epsilon-aminocaproic acid hexyl ester:

-

Start with 6-aminohexanoic acid and appropriate reagents

-

Perform esterification with hexanol using conventional base-catalyzed transesterification

-

Purify the product using extraction and chromatographic techniques

Applications in Pharmaceutical Research

Transdermal Penetration Enhancement

The most significant application of epsilon-aminocaproic acid hexyl ester is as a transdermal penetration enhancer. Research demonstrates that this compound can significantly enhance the permeation of drugs through the skin .

Studies have shown that epsilon-aminocaproic acid esters, including the hexyl ester, can increase the flux of theophylline by:

These values were markedly higher than those seen with Azone (laurocapram), a well-established penetration enhancer, under identical experimental conditions .

| Parameter | Finding |

|---|---|

| LD50 in mice (intraperitoneal) | 245-352 mg/kg |

| Relative toxicity compared to Azone | Slightly lower toxicity |

| Dermal irritation in rabbits (5% concentration) | No acute dermal irritation observed |

Table 2: Toxicity and safety profile of epsilon-aminocaproic acid esters

Comparative Analysis with Other Penetration Enhancers

Performance Comparison

| Enhancement Parameter | Epsilon-Aminocaproic Acid Esters | Azone (Laurocapram) |

|---|---|---|

| Theophylline flux enhancement from olive oil | 17-19× | Lower enhancement |

| Theophylline flux enhancement from water | 39-45× | Lower enhancement |

| Theophylline flux enhancement from propylene glycol | 35-38× | Lower enhancement |

| LD50 values | 245-352 mg/kg | Higher toxicity |

| Dermal irritation at 5% concentration | None observed | Not fully specified |

Table 3: Comparative performance of epsilon-aminocaproic acid esters versus Azone

Relationship to Parent Compound

Epsilon-Aminocaproic Acid

Epsilon-aminocaproic acid, the parent compound, is primarily used as an antifibrinolytic agent to control bleeding by inhibiting plasmin activity, which breaks down fibrin in blood clots .

Modified Properties in the Hexyl Ester

The esterification with hexanol modifies several properties of the parent compound:

-

Increased lipophilicity

-

Enhanced membrane permeability

-

Altered bioavailability

-

Modified pharmacokinetic profile

While the parent compound primarily serves as an antifibrinolytic agent, the hexyl ester's altered solubility and absorption characteristics influence its potential applications in pharmaceutical formulations, particularly for transdermal drug delivery systems.

Research Methodologies and Techniques

Analytical Characterization Methods

Research on epsilon-aminocaproic acid hexyl ester typically employs various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

-

Mass spectrometry

-

Infrared spectroscopy

Permeation Studies

Transdermal permeation studies with this compound typically utilize:

-

Franz diffusion cells

-

Human cadaver skin or animal skin models

-

Receptor fluids suitable for the studied drugs

Future Research Directions

Limitations and Challenges

Key challenges for future research include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume